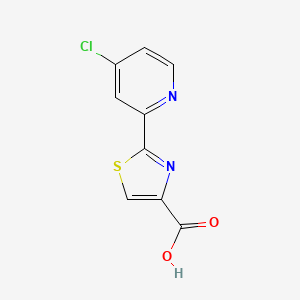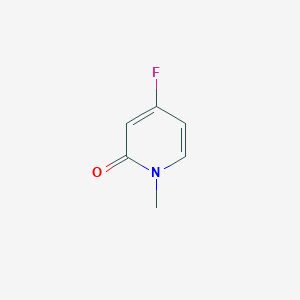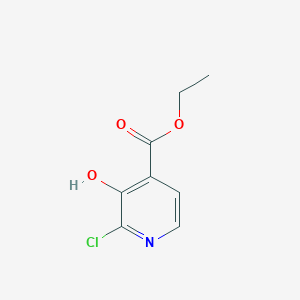
Ethyl 2-chloro-3-hydroxyisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-3-hydroxyisonicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is an ester derivative of isonicotinic acid, featuring a chloro and hydroxy group on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxyisonicotinate can be synthesized through various methods. One common approach involves the esterification of 2-chloro-3-hydroxyisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-3-hydroxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of 2-chloro-3-oxoisonicotinate.
Reduction: Formation of 2-chloro-3-hydroxyisonicotinate.
Hydrolysis: Formation of 2-chloro-3-hydroxyisonicotinic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 2-chloro-3-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-3-hydroxyisonicotinate involves its interaction with specific molecular targets. The chloro and hydroxy groups on the pyridine ring allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-chloro-2-hydroxyisonicotinate: Similar structure but with different positions of the chloro and hydroxy groups.
Methyl isonicotinate: Lacks the chloro and hydroxy groups, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 2-chloro-3-hydroxyisonicotinate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
ethyl 2-chloro-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3 |
Clé InChI |
MVYQQFOSUKKJHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


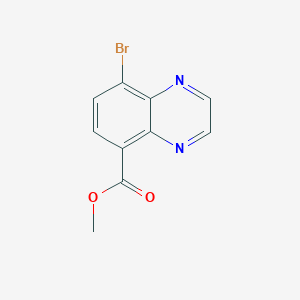
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
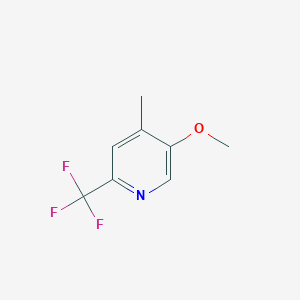



![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
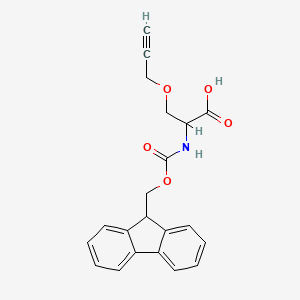
![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)

